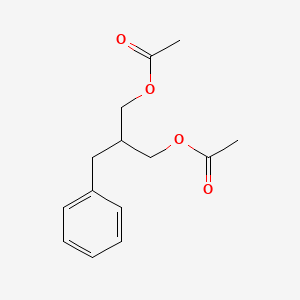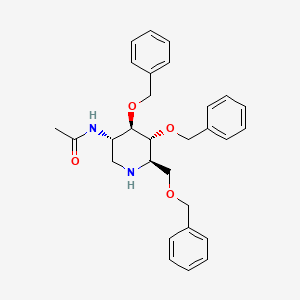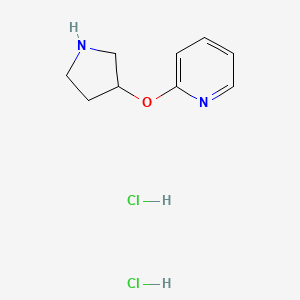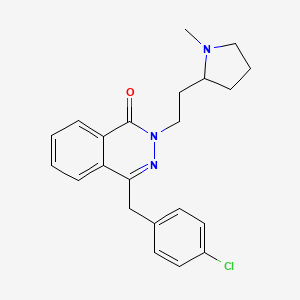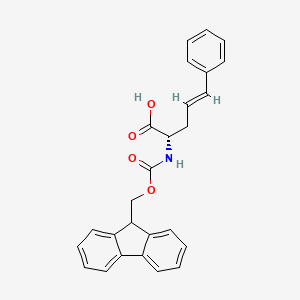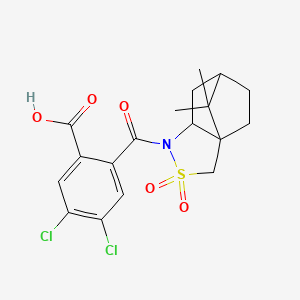
((Trimethylacetyl)oxy)methyl 4-Nitrophenyl Carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((Trimethylacetyl)oxy)methyl 4-Nitrophenyl Carbonate is a chemical compound with the molecular formula C13H15NO7 and a molecular weight of 297.26 g/mol . It is known for its role as an impurity in Cefcapene Pivoxil, an antibacterial agent . This compound is characterized by its unique structure, which includes a trimethylacetyl group, a methoxy group, and a nitrophenyl carbonate moiety.
準備方法
The synthesis of ((Trimethylacetyl)oxy)methyl 4-Nitrophenyl Carbonate typically involves the reaction of trimethylacetic acid with methanol to form trimethylacetyl methanol. This intermediate is then reacted with 4-nitrophenyl chloroformate under controlled conditions to yield the final product . The reaction conditions often include the use of a base such as pyridine or triethylamine to facilitate the formation of the carbonate ester.
化学反応の分析
((Trimethylacetyl)oxy)methyl 4-Nitrophenyl Carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form trimethylacetic acid, methanol, and 4-nitrophenol.
Reduction: It can be reduced to form the corresponding amine derivative.
Substitution: The nitrophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include water, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
((Trimethylacetyl)oxy)methyl 4-Nitrophenyl Carbonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of ester derivatives.
Biology: It serves as a model compound for studying ester hydrolysis and carbonate chemistry.
Medicine: As an impurity in Cefcapene Pivoxil, it is relevant in pharmaceutical research and quality control.
作用機序
The mechanism of action of ((Trimethylacetyl)oxy)methyl 4-Nitrophenyl Carbonate involves its hydrolysis to release 4-nitrophenol, which can act as a leaving group in various chemical reactions. The trimethylacetyl group provides steric hindrance, affecting the reactivity of the compound. The methoxy group can participate in intramolecular interactions, influencing the overall stability and reactivity of the molecule .
類似化合物との比較
Similar compounds to ((Trimethylacetyl)oxy)methyl 4-Nitrophenyl Carbonate include:
((Trimethylacetyl)oxy)methyl 4-Nitrophenyl Ether: Similar structure but with an ether linkage instead of a carbonate.
((Trimethylacetyl)oxy)methyl 4-Nitrophenyl Ester: Similar structure but with an ester linkage.
((Trimethylacetyl)oxy)methyl 4-Nitrophenyl Urethane: Similar structure but with a urethane linkage.
These compounds share structural similarities but differ in their chemical linkages, which can significantly affect their reactivity and applications. This compound is unique due to its carbonate linkage, which imparts distinct chemical properties and reactivity.
特性
CAS番号 |
101623-83-0 |
|---|---|
分子式 |
C₁₃H₁₅NO₇ |
分子量 |
297.26 |
同義語 |
2,2-Dimethyl-propanoic Acid [[(4-Nitrophenoxy)carbonyl]oxy]methyl Ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


